4-{[2-(Prop-2-yn-1-ylsulfanyl)ethyl]amino}pyrimidine-5-carboxylic acid
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Overview
Description
4-{[2-(Prop-2-yn-1-ylsulfanyl)ethyl]amino}pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C10H11N3O2S and a molecular weight of 237.28 g/mol. This compound is characterized by the presence of a pyrimidine ring substituted with an amino group and a carboxylic acid group, along with a prop-2-yn-1-ylsulfanyl ethyl side chain.
Preparation Methods
The synthesis of 4-{[2-(Prop-2-yn-1-ylsulfanyl)ethyl]amino}pyrimidine-5-carboxylic acid involves several steps. The synthetic route typically starts with the preparation of the pyrimidine ring, followed by the introduction of the amino group and the carboxylic acid group. The prop-2-yn-1-ylsulfanyl ethyl side chain is then attached through a series of reactions involving appropriate reagents and conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-{[2-(Prop-2-yn-1-ylsulfanyl)ethyl]amino}pyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the prop-2-yn-1-ylsulfanyl group can be replaced by other functional groups.
Hydrolysis: The carboxylic acid group can undergo hydrolysis under acidic or basic conditions to form corresponding salts or esters
Scientific Research Applications
4-{[2-(Prop-2-yn-1-ylsulfanyl)ethyl]amino}pyrimidine-5-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[2-(Prop-2-yn-1-ylsulfanyl)ethyl]amino}pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research.
Comparison with Similar Compounds
4-{[2-(Prop-2-yn-1-ylsulfanyl)ethyl]amino}pyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:
4-{[2-(Prop-2-yn-1-ylsulfanyl)ethyl]amino}pyrimidine-5-carboxamide: This compound has a similar structure but with a carboxamide group instead of a carboxylic acid group.
4-{[2-(Prop-2-yn-1-ylsulfanyl)ethyl]amino}pyrimidine-5-methyl ester: This compound has a methyl ester group instead of a carboxylic acid group.
4-{[2-(Prop-2-yn-1-ylsulfanyl)ethyl]amino}pyrimidine-5-nitrile: This compound has a nitrile group instead of a carboxylic acid group.
These similar compounds highlight the versatility of the pyrimidine scaffold and the potential for modification to achieve desired properties and activities.
Properties
Molecular Formula |
C10H11N3O2S |
---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
4-(2-prop-2-ynylsulfanylethylamino)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2S/c1-2-4-16-5-3-12-9-8(10(14)15)6-11-7-13-9/h1,6-7H,3-5H2,(H,14,15)(H,11,12,13) |
InChI Key |
AUKMBNSXJCXPHJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCSCCNC1=NC=NC=C1C(=O)O |
Origin of Product |
United States |
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